molecular formula C10H11NO B2934925 3-(4-Methylphenoxy)propanenitrile CAS No. 25268-01-3

3-(4-Methylphenoxy)propanenitrile

Cat. No. B2934925
CAS RN: 25268-01-3
M. Wt: 161.204
InChI Key: ZELCPEBYDWJHDX-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This nitrile compound is also known as 4'-cyano-3'-methylbiphenyl-4-ol or 4-cyano-3-methylphenyl 2-propionylamino benzoate. The purpose of

Scientific Research Applications

  • Intramolecular Hydrogen Bonds and Anomeric Effect Studies

    • Studies have focused on the theoretical aspects of compounds similar to 3-(4-Methylphenoxy)propanenitrile. These include investigations into intramolecular hydrogen bonds and anomeric effects in nitriles, providing insights into their stability and geometrical trends (Fernández et al., 1992).
  • Environmental Degradation Research

    • Research on the degradation of similar compounds, like 3,3'-iminobis-propanenitrile, using systems like Fe(0)/GAC micro-electrolysis, offers insights into environmental remediation and pollutant removal processes (Lai et al., 2013).
  • Metabolism in Biological Systems

    • The compound has been studied in the context of glucosinolate metabolism in Pieris rapae caterpillars. These studies reveal complex metabolic pathways involving nitrile formation and hydroxylation, indicating the biological transformations it undergoes (Agerbirk et al., 2010).
  • Pharmaceutical Compound Synthesis

    • The chemical has been used in studies related to the synthesis of pharmaceutical compounds, such as regioselective monoacetylation of 3-aryloxy-1,2-propandiols, highlighting its role in creating medically relevant substances (Pawar & Yadav, 2015).
  • Antimicrobial Applications

    • Derivatives of 3-(4-Methylphenoxy)propanenitrile have been explored for their antimicrobial properties, suggesting potential applications in areas like lubricating oils to prevent microbial growth (Mammadbayli et al., 2018).
  • Conformational Analysis in Chemistry

    • Studies on molecules like mephenesin, which is structurally related to 3-(4-Methylphenoxy)propanenitrile, provide insights into conformational flexibility, a key aspect in understanding the behavior of similar compounds (Écija et al., 2014).
  • Synthetic Chemistry and Antimicrobial Activities

    • 3-(4-Methylphenoxy)propanenitrile has been involved in the synthesis of new indole containing heterocyclic substances, further demonstrating its relevance in creating compounds with potential antimicrobial activities (Behbehani et al., 2011).
  • Biological Activity Evaluation

    • Research into the biological activities of various derivatives, including antibacterial, antifungal, and enzyme-inhibition activities, underscores the compound's potential in pharmacology (Khan et al., 2002).
  • Material Science and Optical Studies

    • Hydrazones derived from 3-(4-Methylphenoxy)propanenitrile have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in optical device technologies (Naseema et al., 2010).
  • Electrolyte Research for Lithium-Ion Batteries

    • Nitrile-functionalized derivatives of the compound have been studied as components of safe electrolytes for lithium-ion batteries, showcasing its role in advancing battery technology (Liu et al., 2016).
  • Bioremediation Research

    • Studies on bioremediation using enzymes like laccase from Fusarium incarnatum demonstrate the potential of 3-(4-Methylphenoxy)propanenitrile in environmental clean-up efforts (Chhaya & Gupte, 2013).

properties

IUPAC Name

3-(4-methylphenoxy)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCPEBYDWJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methylphenol, (20.0 g 0.185 moles), in acrylonitrile, (150 ml), was treated with benzyltrimethylammonium hydroxide, 40% in methanol (Triton B), (6 ml) and the reaction refluxed for 10 hours, then cooled, and evaporated in vacuo. The residual oil was partitioned between diethyl ether and water and the organic phase separated and washed with water, dilute sodium hydroxide solution, dilute hydrochloric acid, brine and dried (MgSO4). Evaporation of the solvent in vacuo gave 23.44 g of crude product, which was recrystallized from petroleum ether 60°-80° C./diethyl ether to yield 22.93 g, (76%) of pure product as a white crystalline solid, mp 47°-8° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76%

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